molecular formula C9H7N3O4 B12558291 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione CAS No. 192511-85-6

2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B12558291
CAS No.: 192511-85-6
M. Wt: 221.17 g/mol
InChI Key: GGYPGLCDXBGIIB-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of phthalazine derivatives, which have been studied for their various biological activities, including anticonvulsant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of ethanol. The reaction mixture is heated under reflux conditions for several hours, followed by the addition of nitric acid to introduce the nitro group .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phthalazine-1,4-dione derivatives, amino derivatives, and substituted phthalazine compounds .

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound exhibits significant antimicrobial and anticonvulsant activities, making it a candidate for drug development.

    Medicine: Its anticonvulsant properties are particularly noteworthy, with studies showing its effectiveness in controlling seizures.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

192511-85-6

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

3-methyl-8-nitro-2H-phthalazine-1,4-dione

InChI

InChI=1S/C9H7N3O4/c1-11-9(14)5-3-2-4-6(12(15)16)7(5)8(13)10-11/h2-4H,1H3,(H,10,13)

InChI Key

GGYPGLCDXBGIIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1

Origin of Product

United States

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